molecular formula C9H7NO3S B1401401 Methyl 5-hydroxybenzothiazole-2-carboxylate CAS No. 1261627-37-5

Methyl 5-hydroxybenzothiazole-2-carboxylate

Cat. No. B1401401
CAS RN: 1261627-37-5
M. Wt: 209.22 g/mol
InChI Key: JSOOCQPPZJAYPW-UHFFFAOYSA-N
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Description

Methyl 5-hydroxybenzothiazole-2-carboxylate (MHBTC) is an organic compound that can be synthesized from a variety of organic compounds. It is a white solid at room temperature and is soluble in water. MHBTC has a wide range of applications in various scientific fields, including drug synthesis, biochemistry, and physiology.

Scientific Research Applications

Methyl 5-hydroxybenzothiazole-2-carboxylate has a wide range of applications in scientific research. It is used in the synthesis of drugs, as a reagent in biochemical studies, and as a ligand in the study of enzyme-substrate interactions. It has also been used in the study of the mechanism of action of various drugs, as well as in the study of the biochemical and physiological effects of drugs.

Mechanism of Action

Methyl 5-hydroxybenzothiazole-2-carboxylate acts as a substrate for enzymes, allowing them to catalyze biochemical reactions. It also acts as a ligand, binding to proteins and other molecules and modulating their activity. In addition, Methyl 5-hydroxybenzothiazole-2-carboxylate can act as an inhibitor of certain enzymes, preventing them from catalyzing reactions.
Biochemical and Physiological Effects
Methyl 5-hydroxybenzothiazole-2-carboxylate has a wide range of biochemical and physiological effects. It has been shown to modulate the activity of enzymes involved in the metabolism of drugs, as well as the activity of enzymes involved in the synthesis of proteins. It has also been shown to modulate the activity of neurotransmitters, hormones, and other signaling molecules. In addition, Methyl 5-hydroxybenzothiazole-2-carboxylate has been shown to have anti-inflammatory and antioxidant effects.

Advantages and Limitations for Lab Experiments

Methyl 5-hydroxybenzothiazole-2-carboxylate has several advantages for lab experiments. It is relatively inexpensive and easy to synthesize, and it is stable in aqueous solution. It also has a low toxicity, making it safe to use in experiments. However, there are some limitations to its use in lab experiments. It does not dissolve in organic solvents, and it is not very soluble in water. In addition, it has a low solubility in lipids, making it difficult to use in experiments involving lipids.

Future Directions

There are several potential future directions for research involving Methyl 5-hydroxybenzothiazole-2-carboxylate. It could be used to develop new drugs or to modify existing drugs. It could also be used to study the mechanism of action of various drugs, as well as the biochemical and physiological effects of drugs. In addition, it could be used to study the effects of environmental pollutants on the human body. Finally, it could be used to develop new methods for synthesizing organic compounds, as well as new methods for detecting and quantifying organic compounds.

properties

IUPAC Name

methyl 5-hydroxy-1,3-benzothiazole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO3S/c1-13-9(12)8-10-6-4-5(11)2-3-7(6)14-8/h2-4,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSOOCQPPZJAYPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC2=C(S1)C=CC(=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60743986
Record name Methyl 5-hydroxy-1,3-benzothiazole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60743986
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 5-hydroxybenzothiazole-2-carboxylate

CAS RN

1261627-37-5
Record name Methyl 5-hydroxy-1,3-benzothiazole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60743986
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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